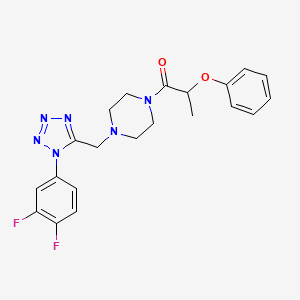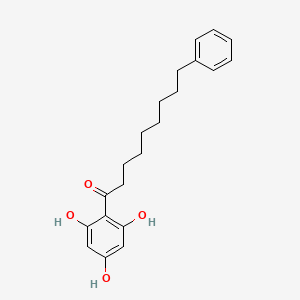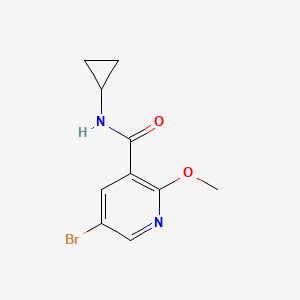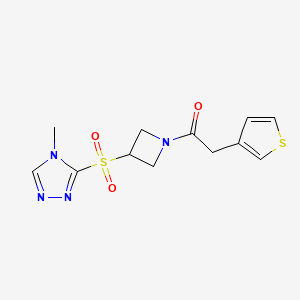
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one is a chemical compound known for its significance in various scientific fields. Its complex structure, which includes a tetrazole ring, a piperazine moiety, and a phenoxypropanone group, makes it an intriguing subject for research and application.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps, starting from commercially available precursors. One common route includes:
Step 1: : Synthesis of the tetrazole ring by reacting 3,4-difluoroaniline with sodium azide and ammonium chloride under acidic conditions.
Step 2: : Attachment of the tetrazole ring to the piperazine group via a reductive amination reaction, using formaldehyde and a suitable reducing agent.
Step 3: : Formation of the phenoxypropanone backbone by reacting phenol with epichlorohydrin under basic conditions to form 2-phenoxypropan-1-ol, followed by oxidation to 2-phenoxypropan-1-one.
Step 4: : Final coupling of the two intermediate compounds through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial-scale production typically mirrors the laboratory synthesis but with optimizations for cost, efficiency, and safety. Key aspects include:
Use of continuous flow reactors for better control over reaction conditions.
Implementation of catalytic processes to reduce reaction times and increase yield.
Strict adherence to safety protocols, especially when handling azides and other potentially hazardous reagents.
化学反应分析
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one undergoes various types of chemical reactions, such as:
Oxidation: : The phenoxypropanone group can be oxidized to produce corresponding carboxylic acids under strong oxidizing conditions (e.g., KMnO₄, H₂SO₄).
Reduction: : The carbonyl group in the phenoxypropanone can be reduced to an alcohol using reducing agents like NaBH₄ or LiAlH₄.
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the piperazine and phenoxypropanone sites, with common reagents like alkyl halides or sulfonyl chlorides.
科学研究应用
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one finds applications in various scientific domains:
Chemistry: : As a building block for more complex molecules, especially in heterocyclic and medicinal chemistry.
Biology: : Its derivatives are explored for their potential in modulating biological pathways.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and antitumor activities.
Industry: : Used in the development of new materials with unique properties.
作用机制
The compound exerts its effects through interactions with specific molecular targets. For instance:
Molecular Targets: : It binds to certain proteins or enzymes, influencing their activity.
Pathways Involved: : The binding can lead to the activation or inhibition of signaling pathways, altering cellular functions and responses.
相似化合物的比较
Compared to other similar compounds, 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one is unique due to its specific combination of structural motifs:
Similar Compounds: : Compounds like 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one and 1-(4-((1-(4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one.
Uniqueness: : The presence of the difluorophenyl and tetrazole ring, along with the phenoxypropanone backbone, imparts distinctive chemical reactivity and biological activity.
属性
IUPAC Name |
1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N6O2/c1-15(31-17-5-3-2-4-6-17)21(30)28-11-9-27(10-12-28)14-20-24-25-26-29(20)16-7-8-18(22)19(23)13-16/h2-8,13,15H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGJLXMVADEAEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2750601.png)
![Methyl 4-((3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2750602.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2750604.png)
![2-({1-[(2-Bromophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2750605.png)
![N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2750607.png)
![ethyl 2-(4-methyl-3-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2750608.png)
![N-[7-(acetylsulfamoyl)-9-oxofluoren-2-yl]sulfonylacetamide](/img/structure/B2750611.png)

![(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2750613.png)


